5-(1H-Pyrrol-1-yl)pentanoic acid

Description

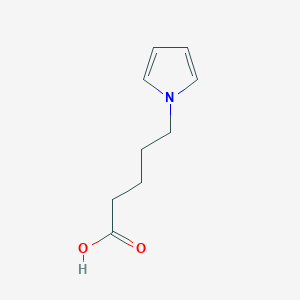

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrol-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-9(12)5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEVRCSCWPFBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435588 | |

| Record name | 5-(1H-Pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145511-35-9 | |

| Record name | 5-(1H-Pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(1H-pyrrol-1-yl)pentanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(1H-pyrrol-1-yl)pentanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the structural and chemical characteristics that are pivotal for understanding its behavior in biological systems, offering both theoretical and practical insights.

Introduction: The Significance of Physicochemical Profiling

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical predictor of its pharmacokinetic and pharmacodynamic behavior.[1][2] Properties such as solubility, lipophilicity, and ionization state (pKa) are fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] For this compound, the presence of both a hydrophilic carboxylic acid group and a more lipophilic pyrrole ring presents a unique profile that warrants detailed investigation. The carboxylic acid moiety, in particular, is a common feature in many drugs, valued for its ability to engage in strong electrostatic and hydrogen bond interactions with biological targets.[6][7] However, its ionization at physiological pH can also pose challenges for membrane permeability.[6] This guide will systematically explore these properties, providing both established data for related structures and validated protocols for their experimental determination.

Part 1: Molecular and Physicochemical Profile

The foundational step in characterizing any molecule is to define its basic structural and physical properties. While comprehensive experimental data for this compound is not consolidated in publicly available literature, we can deduce and estimate key parameters based on its structure and data from closely related analogues.

Chemical Structure and Core Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.20 g/mol (Calculated)

-

Chemical Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that where direct experimental values are unavailable, estimations are provided based on data from structurally similar compounds such as pentanoic acid and other N-substituted pyrroles.

| Property | Value (with units) | Source/Method | Justification for Estimate |

| Molecular Weight | 167.20 g/mol | Calculated | Based on the molecular formula C₉H₁₃NO₂. |

| Melting Point | Estimated: 150-170 °C | Estimated | Pyrrole-3-carboxylic acid melts at 161.5 °C. The longer alkyl chain may slightly alter this. |

| Boiling Point | Estimated: >250 °C | Estimated | Pyrrole-3-carboxylic acid boils at 258.16 °C. The larger molecular weight suggests a higher boiling point.[8] |

| pKa | Estimated: ~4.8 | Estimated | The pKa of pentanoic acid is approximately 4.8. The pyrrole group is not expected to significantly alter the acidity of the carboxylic acid. |

| LogP (Octanol/Water) | Estimated: 1.0 - 1.5 | Estimated from Analogue | A close isomer, 5-(1H-pyrrol-2-yloxy)pentanoic acid, has a computed XLogP3 of 1.2.[5] |

| Aqueous Solubility | Moderately Soluble | Inferred | The carboxylic acid group enhances water solubility, especially at pH > pKa, while the pyrrole and alkyl chain decrease it. |

Part 2: Experimental Determination of Physicochemical Properties

To ensure scientific rigor, theoretical estimations must be validated by empirical data. This section outlines the standard methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive characterization of a novel compound like this compound is outlined below. This process ensures that foundational data is gathered before more complex biological assays are undertaken.

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic and Spectrometric Characterization

Structural confirmation is the bedrock of any chemical analysis. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous structural fingerprint.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region, and the aliphatic protons of the pentanoic acid chain. The α- and β-protons of the pyrrole ring will appear as distinct multiplets. The methylene groups of the pentanoic acid chain will appear as multiplets, with the group alpha to the carboxylic acid being the most deshielded. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the two unique carbons of the pyrrole ring, the four unique carbons of the pentanoic acid chain, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

-

Expected Results: The molecular ion peak [M]⁺ should be observed at m/z = 167. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the pentanoic acid chain.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ for the C-H bonds on the pyrrole ring.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹ for the C-H bonds of the pentanoic acid chain.

-

C=C and C-N stretches: Characteristic absorptions for the pyrrole ring in the fingerprint region (below 1600 cm⁻¹).

-

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization at a given pH, profoundly influencing solubility and permeability.

-

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Measurement of Solubility

Aqueous solubility is a key factor in drug bioavailability.

-

Protocol: Shake-Flask Method (HPLC-UV detection)

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

-

Shaking: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant and determine its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

-

Protocol: Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water). Add an equal volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanolic layers using HPLC-UV or another suitable analytical technique.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Part 3: Synthesis and Reactivity

A reliable synthetic route is essential for obtaining the high-purity material required for physicochemical and biological studies.

Proposed Synthetic Pathway

While various methods exist for the synthesis of N-substituted pyrroles, a common approach involves the reaction of a primary amine with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) or the alkylation of the pyrrole nitrogen.[9][10] A plausible route to this compound is the N-alkylation of pyrrole.

Caption: Proposed two-step synthesis of this compound.

-

Causality behind Experimental Choices:

-

N-Alkylation: The nitrogen atom of pyrrole is nucleophilic and can be deprotonated by a strong base like sodium hydride (NaH) to form the pyrrolide anion. This highly nucleophilic anion readily undergoes an Sₙ2 reaction with an alkyl halide, such as ethyl 5-bromopentanoate. Using the ester of the pentanoic acid protects the carboxylic acid from reacting with the base.

-

Saponification: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating with a base like sodium hydroxide (saponification), followed by an acidic workup to protonate the carboxylate salt.

-

Conclusion

The physicochemical properties of this compound, governed by the interplay between its carboxylic acid and pyrrole moieties, are central to its potential applications in drug development. This guide has provided a framework for understanding these properties, offering both theoretical estimations and detailed, validated protocols for their experimental determination. A robust characterization, following the workflows outlined herein, is an indispensable step in advancing any compound from a promising lead to a viable clinical candidate.

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

What are the physicochemical properties of drug? (2023). LookChem. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ProQuest. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI. [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]

-

5-(1H-pyrrol-2-yloxy)pentanoic acid | C9H13NO3. (n.d.). PubChem. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2020). PubMed Central. [Link]

-

Thermophysical Properties of pyrrole-3-carboxylic acid. (n.d.). Chemcasts. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, 57078-99-6 | BroadPharm [broadpharm.com]

- 3. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid - Creative Biolabs [creative-biolabs.com]

- 4. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid - Lead Sciences [lead-sciences.com]

- 5. 5-(1H-pyrrol-2-yloxy)pentanoic acid | C9H13NO3 | CID 57052114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)pentanoic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. chem-casts.com [chem-casts.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-(1H-pyrrol-1-yl)pentanoic Acid and Its Commercially Prevalent Maleimide Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 5-(1H-pyrrol-1-yl)pentanoic acid and its commercially prominent analogue, 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. A notable clarification for researchers is that searches for the former often lead to the latter due to its widespread application as a bifunctional linker in bioconjugation. This guide will first focus on the readily available maleimide derivative, including its CAS number, suppliers, and core applications, followed by a discussion on the synthesis and potential utility of the less common pyrrole-containing carboxylic acid.

Part 1: The Commercially Available Bifunctional Linker: 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic Acid

This compound, often referred to as 5-Maleimidovaleric acid, is a staple in bioconjugation chemistry due to its heterobifunctional nature. It possesses a terminal carboxylic acid and a maleimide group, enabling the covalent linkage of different molecules.

Compound Identification

-

Chemical Name: 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

-

Common Name: 5-Maleimidovaleric acid

-

Molecular Formula: C₉H₁₁NO₄[1]

-

Molecular Weight: 197.19 g/mol [2]

Physicochemical Properties and Supplier Information

| Property | Value | Source |

| Purity | Typically ≥95% - 98% | BroadPharm, AxisPharm[1] |

| Appearance | White to off-white solid | Generic |

| Storage | Recommended at -20°C | BroadPharm[1] |

| Solubility | Soluble in DMF, DMSO, and other organic solvents | Generic |

Key Commercial Suppliers:

Mechanism of Action and Core Applications

The utility of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid lies in its two distinct reactive moieties, which allow for sequential conjugation reactions.

-

Carboxylic Acid Group: This group is primarily used for coupling with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides). This reaction typically requires activation with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.[1]

-

Maleimide Group: This moiety specifically and efficiently reacts with sulfhydryl (thiol) groups (e.g., cysteine residues in proteins or thiol-modified surfaces) via a Michael addition reaction. This reaction proceeds under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1]

This dual reactivity makes it an ideal crosslinker for creating antibody-drug conjugates (ADCs), attaching peptides to carrier proteins for antibody generation, and immobilizing biomolecules onto surfaces for diagnostic assays.[6]

Caption: Dual reactivity of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid.

Experimental Protocol: Labeling a Cysteine-Containing Peptide

This protocol outlines a general procedure for labeling a peptide with a thiol group using 5-Maleimidovaleric acid.

Materials:

-

Cysteine-containing peptide

-

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

-

Amine-containing molecule for conjugation (e.g., a carrier protein)

-

EDC and N-hydroxysuccinimide (NHS)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: Tris or glycine solution

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid in anhydrous DMF or DMSO.

-

Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester. Rationale: NHS esterification increases the stability of the activated carboxylic acid and improves coupling efficiency with the primary amine.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the activated linker solution to the amine-containing molecule (dissolved in an appropriate buffer, ensuring the final concentration of organic solvent is low to prevent denaturation).

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Purification (Optional but Recommended):

-

Remove excess, unreacted linker and byproducts using dialysis or a desalting column.

-

-

Conjugation to Thiol-Containing Peptide:

-

Dissolve the maleimide-activated molecule in the conjugation buffer.

-

Add the cysteine-containing peptide to the solution. A 1.1 to 1.5-fold molar excess of the peptide is often used.

-

React for 1-2 hours at room temperature or overnight at 4°C. Rationale: The pH is maintained between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide ring.

-

-

Quenching:

-

Add a small molecule thiol (e.g., β-mercaptoethanol or cysteine) to quench any unreacted maleimide groups.

-

-

Final Purification:

-

Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted components.

-

Part 2: The Target Compound: this compound

Compound Identification

-

Chemical Name: this compound

-

Molecular Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.21 g/mol

Proposed Synthesis: Paal-Knorr Pyrrole Synthesis

A reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. For this compound, the reactants would be 5-aminopentanoic acid and a succinaldehyde equivalent. A common and stable precursor to succinaldehyde is 2,5-dimethoxytetrahydrofuran.

Reaction: 5-Aminopentanoic acid + 2,5-Dimethoxytetrahydrofuran → this compound

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol for Synthesis

Materials:

-

5-Aminopentanoic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5-aminopentanoic acid (1 equivalent) and sodium acetate (1 equivalent) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Rationale: The acidic conditions catalyze both the hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde and the subsequent condensation with the primary amine to form the pyrrole ring.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Potential Applications

While not as established as its maleimide analogue, this compound has potential applications as:

-

A monomer for the synthesis of novel polymers with pyrrole functionalities.

-

A fragment for drug discovery, as the pyrrole ring is a common scaffold in pharmacologically active molecules.[7]

-

A chemical intermediate for the synthesis of more complex heterocyclic systems.

Conclusion

This guide delineates the properties, availability, and applications of two related but distinct pentanoic acid derivatives. For researchers in drug development and biotechnology, 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (CAS: 57078-99-6) is the commercially available and functionally versatile choice for bioconjugation. In contrast, This compound represents a non-commercial chemical building block that requires de novo synthesis, with the Paal-Knorr reaction being a primary synthetic route. Understanding the distinction between these two molecules is crucial for experimental design and procurement.

References

-

Creative Biolabs. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (CAT#: ADC-L-659). [Link]

-

King-Pharm. 57078-99-6 5-MALEIMIDO VALERIC ACID. [Link]

-

MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

Sources

- 1. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, 57078-99-6 | BroadPharm [broadpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 57078-99-6 5-MALEIMIDO VALERIC ACID [chemsigma.com]

- 4. 5-MALEIMIDO VALERIC ACID | 57078-99-6 [chemicalbook.com]

- 5. 5-MALEIMIDO VALERIC ACID CAS#: 57078-99-6 [m.chemicalbook.com]

- 6. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(1H-pyrrol-1-yl)pentanoic acid

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-(1H-pyrrol-1-yl)pentanoic acid, a molecule of interest for researchers and professionals in drug development. The structural elucidation of this compound is critical for its synthesis and application. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Introduction

This compound is a bifunctional molecule incorporating a heterocyclic pyrrole ring and a carboxylic acid moiety, connected by a pentanoic acid linker. This unique combination of a planar, aromatic heterocycle and a flexible aliphatic chain with a terminal carboxylic acid makes it a valuable building block in medicinal chemistry. The pyrrole ring is a common scaffold in many biologically active compounds, while the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, or can interact with biological targets. Accurate and unambiguous characterization of this molecule is paramount, and this guide provides the foundational spectroscopic information required.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the pyrrole ring protons and the aliphatic chain protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~6.7 | Triplet | 2H | H-2', H-5' (Pyrrole) | Protons on the pyrrole ring adjacent to the nitrogen are equivalent and appear as a triplet due to coupling with H-3' and H-4'. |

| ~6.1 | Triplet | 2H | H-3', H-4' (Pyrrole) | Protons on the pyrrole ring beta to the nitrogen are equivalent and appear as a triplet due to coupling with H-2' and H-5'. |

| ~3.9 | Triplet | 2H | -N-CH₂- | The methylene group directly attached to the nitrogen of the pyrrole ring is deshielded. |

| ~2.4 | Triplet | 2H | -CH₂-COOH | The methylene group alpha to the carbonyl group is deshielded. |

| ~1.7 | Multiplet | 2H | -CH₂- | Methylene group in the middle of the aliphatic chain. |

| ~1.4 | Multiplet | 2H | -CH₂- | Methylene group in the middle of the aliphatic chain. |

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~179 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~121 | C-2', C-5' (Pyrrole) | Carbons on the pyrrole ring adjacent to the nitrogen. |

| ~108 | C-3', C-4' (Pyrrole) | Carbons on the pyrrole ring beta to the nitrogen. |

| ~49 | -N-CH₂- | The methylene carbon attached to the nitrogen is deshielded. |

| ~34 | -CH₂-COOH | The methylene carbon alpha to the carbonyl group is deshielded. |

| ~29 | -CH₂- | Methylene carbon in the aliphatic chain. |

| ~24 | -CH₂- | Methylene carbon in the aliphatic chain. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretching |

| ~3100 | C-H | Aromatic C-H stretching (pyrrole ring) |

| 2950-2850 | C-H | Aliphatic C-H stretching |

| ~1710 | C=O | Carboxylic acid C=O stretching |

| ~1500 | C=C | Aromatic C=C stretching (pyrrole ring) |

| ~1250 | C-N | C-N stretching |

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Data (under EI):

-

Molecular Ion (M⁺): m/z = 167.09

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 122.

-

Alpha-cleavage of the alkyl chain.

-

Fragmentation of the pyrrole ring.

-

Plausible Synthetic Route

A plausible synthesis of this compound can be achieved via the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]

Reaction Scheme: 5-aminopentanoic acid reacts with 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) in the presence of an acid catalyst to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-aminopentanoic acid in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Reaction Conditions: Heat the mixture to reflux for several hours.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

Visualizations

Molecular Structure of this compound

Caption: Numbered structure of this compound.

Predicted Mass Spectral Fragmentation

Caption: Predicted major fragmentation pathway of this compound in MS.

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

References

Sources

Potential biological activity of pyrrole-containing pentanoic acids

An In-Depth Technical Guide to the Potential Biological Activity of Pyrrole-Containing Pentanoic Acids

Abstract

The pyrrole-containing pentanoic acid scaffold is a cornerstone in modern medicinal chemistry, most famously embodied by atorvastatin, one of the world's leading synthetic cholesterol-lowering drugs.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and emerging biological activities of this chemical class. We will delve into the primary mechanism of action as HMG-CoA reductase inhibitors, explore the burgeoning field of their anticancer activities, and provide detailed, field-proven experimental protocols for their evaluation. This document is structured to bridge foundational chemistry with practical, actionable insights for screening and development programs.

The Pyrrole-Pentanoic Acid Scaffold: A Privileged Structure

The core structure consists of a five-membered aromatic pyrrole ring linked to a pentanoic acid moiety. This arrangement, particularly the dihydroxyheptanoic acid side chain, is a structural mimic of the natural HMG-CoA substrate.[2] The true versatility and potency of these molecules, however, arise from the specific substituents placed on the pyrrole ring. These substituents are critical for binding to target enzymes and determining the compound's overall physicochemical properties, such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME).[2][3]

The synthetic nature of many of these compounds, like atorvastatin, allows for extensive chemical modification to optimize potency and selectivity.[1][3] This has made the scaffold a subject of intense research, leading to the discovery of compounds with activities extending beyond lipid management.[4][5]

Primary Biological Activity: HMG-CoA Reductase Inhibition

The most well-documented biological activity of pyrrole-containing pentanoic acids is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR).[6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[1][8]

Mechanism of Action

By competitively blocking the active site of HMG-CoA reductase, these inhibitors prevent the production of mevalonate, leading to a decrease in de novo cholesterol synthesis within liver cells.[6][9] This intracellular cholesterol depletion triggers a compensatory mechanism: the upregulation of LDL receptor expression on the surface of hepatocytes.[1][7] The increased number of LDL receptors enhances the clearance of circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing plasma levels of "bad" cholesterol.[6][9]

Some compounds in this class, such as atorvastatin, have a long half-life, which contributes to their potent hypocholesterolemic action by diminishing the recovery of HMG-CoA reductase activity after the drug is administered.[6][9]

Structure-Activity Relationship (SAR) for HMGR Inhibition

Decades of research have illuminated key SAR principles for this class of inhibitors:

-

The Dihydroxyheptanoic Acid Moiety : This side chain is the "warhead" of the molecule, mimicking the HMG-CoA substrate and forming critical interactions with the enzyme's active site.[3][10]

-

Pyrrole Ring Substituents : The groups attached to the pyrrole ring are crucial for potency and selectivity. For instance, in atorvastatin, a fluorophenyl group is a key feature.[3] The strategic placement of various aryl groups and other substituents can dramatically alter inhibitory activity and lipophilicity.[11]

-

Hepatoselectivity : A significant goal in modern statin design is to create hepatoselective compounds, which are more active in liver cells than in other cell types like myocytes. This is intended to reduce the risk of side effects like myalgia. Design strategies have included the introduction of specific polar groups, such as sulfamoyl moieties, to tailor the drug's distribution profile.[12]

The following diagram illustrates the central role of HMG-CoA reductase in the mevalonate pathway and its inhibition by pyrrole-pentanoic acid derivatives.

Emerging Biological Activity: Anticancer Potential

Beyond lipid metabolism, the pyrrole scaffold is a recognized pharmacophore in oncology.[5][13] Numerous pyrrole derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, including colon, breast, and ovarian cancers.[13][14]

Potential Mechanisms of Action

The anticancer activity of pyrrole derivatives is multifaceted and can involve several mechanisms:

-

Kinase Inhibition : Functionalized pyrrole scaffolds are prominent in the design of protein kinase inhibitors.[14] Compounds like Sunitinib, which contains a pyrrole ring, are multi-targeted receptor tyrosine kinase (RTK) inhibitors used in cancer therapy.[13] New pyrrole derivatives may act on key signaling pathways involved in cell proliferation and survival, such as EGFR and VEGFR.[15]

-

Induction of Apoptosis : Studies have shown that certain pyrrole compounds can induce programmed cell death (apoptosis) in malignant cells.[5][15]

-

Cell Cycle Arrest : The ability to halt the cell cycle is another key anticancer mechanism that has been observed with pyrrole derivatives.[5]

-

Antioxidant and Anti-inflammatory Effects : Some pyrrole compounds exhibit antioxidant properties, reducing oxidative stress which can contribute to their antitumor activity.[15]

The investigation into the anticancer properties of pyrrole-pentanoic acids specifically is a developing area, representing a promising avenue for drug repurposing and novel compound design.

Experimental Workflows for Activity Screening

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in robust experimental practice. The following sections provide detailed, self-validating protocols for assessing the two primary biological activities discussed.

Workflow for Screening HMG-CoA Reductase Inhibitors

The following diagram outlines the logical flow for screening and validating potential HMGR inhibitors.

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is based on the widely used spectrophotometric method that measures the decrease in NADPH absorbance at 340 nm.[8][16][17]

Causality : The enzymatic conversion of HMG-CoA to mevalonate by HMGR requires the cofactor NADPH. As the reaction proceeds, NADPH is oxidized to NADP+, leading to a decrease in light absorbance at 340 nm. An effective inhibitor will slow this reaction, resulting in a smaller rate of absorbance decrease compared to an uninhibited control.[16]

Materials & Reagents :

-

Recombinant human HMG-CoA Reductase (HMGR)

-

HMG-CoA substrate solution

-

NADPH cofactor

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[16]

-

Test Compounds (Pyrrole-pentanoic acids) and Positive Control (e.g., Atorvastatin or Pravastatin) dissolved in DMSO.[18][19]

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm.[16][17]

Procedure :

-

Reagent Preparation : Prepare fresh working solutions of NADPH (e.g., 400 µM) and HMG-CoA (e.g., 400 µM) in cold assay buffer.[16] Prepare serial dilutions of your test compounds and the positive control in assay buffer.

-

Plate Setup (Self-Validation) :

-

Blank Wells : Add assay buffer and all components except the enzyme. This corrects for non-enzymatic NADPH degradation.

-

Negative Control (100% Activity) : Add assay buffer, NADPH, HMG-CoA, and DMSO (vehicle control).

-

Positive Control : Add assay buffer, NADPH, HMG-CoA, and the positive control inhibitor (e.g., Pravastatin).[19]

-

Test Wells : Add assay buffer, NADPH, HMG-CoA, and your diluted test compounds.

-

-

Pre-incubation : Add all components except the enzyme to the respective wells. Pre-incubate the plate at 37°C for 5-10 minutes.[16]

-

Reaction Initiation : Add the diluted HMGR enzyme solution to all wells except the blank to start the reaction.[16]

-

Kinetic Measurement : Immediately place the plate in the reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.[16][17]

Data Analysis :

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[19]

Protocol: MTT Cell Viability Assay for Anticancer Screening

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Causality : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (i.e., living) cells.[21][22] This reduction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[23]

Materials & Reagents :

-

Human cancer cell line(s) (e.g., LoVo, MCF-7) and a normal cell line (e.g., HUVEC) for counter-screening.[14]

-

Complete culture medium and serum-free medium

-

MTT solution (5 mg/mL in PBS, sterile filtered).

-

Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[21]

-

96-well tissue culture plates

-

Microplate reader (absorbance at 570 nm).

Procedure :

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete medium.[20] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

-

Compound Treatment : Prepare serial dilutions of your pyrrole-pentanoic acids in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls (Self-Validation) :

-

Negative Control : Cells treated with medium containing the same concentration of vehicle (e.g., DMSO) as the test compounds.

-

Positive Control : Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank : Wells containing medium but no cells, to measure background absorbance.

-

-

Incubation : Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition : Remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[21][23] Incubate for 2-4 hours at 37°C until intracellular purple crystals are visible under a microscope.[20]

-

Solubilization : Carefully remove the MTT solution. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[21][23] Gently mix on an orbital shaker for 15 minutes.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.[23]

Data Analysis :

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percent viability for each treatment: % Viability = (Absorbance_treated / Absorbance_negative_control) * 100

-

Plot percent viability against the logarithm of compound concentration to determine the IC50 value for each cell line.

Summary and Future Directions

Pyrrole-containing pentanoic acids are a validated and highly valuable chemical scaffold. Their primary role as HMG-CoA reductase inhibitors is well-established, with atorvastatin serving as a benchmark for synthetic drug design. The key to their activity lies in the precise arrangement of substituents on the pyrrole ring, which dictates both potency and pharmacokinetic properties.

The future of this chemical class is twofold. Firstly, the refinement of HMGR inhibitors continues, with a focus on enhancing hepatoselectivity to improve safety profiles.[4][12] Secondly, the exploration of new biological targets is a fertile ground for discovery. The known anticancer potential of the broader pyrrole class suggests that pyrrole-pentanoic acids should be systematically screened against cancer-related targets, such as protein kinases.[14][15] The robust and validated protocols provided herein offer a clear path for researchers to undertake such screening campaigns, potentially unlocking new therapeutic applications for this privileged scaffold.

References

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- R Discovery. (n.d.). What is the mechanism of action of atorvastatin as described in the literature?

- National Center for Biotechnology Information. (2023). Atorvastatin - StatPearls - NCBI Bookshelf.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Wikipedia. (2024). Atorvastatin.

- Abcam. (n.d.). MTT assay protocol.

- Dr.Oracle. (2024). What is the mechanism of action of Atorvastatin (Lipitor)?

- Pediatric Oncall. (n.d.). Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.

- BenchChem. (2025). Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay by (3R,5S)-Fluvastatin.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.

- Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).

- Nelson, D. R., et al. (2008). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1151-6.

- Climent, E., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8753.

- Kim, J. E., et al. (2016). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 21(11), 1449.

- Anwar, S., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Pakistan Journal of Pharmaceutical Sciences, 35(1), 1-8.

- Pfefferkorn, J. A., et al. (2008). Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1151-6.

- Sigma-Aldrich. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit.

- Jendralla, H., et al. (1990). Synthesis and biological activity of new HMG-CoA reductase inhibitors. 2. Derivatives of 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoic (-heptanoic) acids. Journal of Medicinal Chemistry, 33(1), 61-70.

- Google Patents. (n.d.). US7250444B2 - Pyrrole-based HMG-CoA reductase inhibitors.

- ResearchGate. (n.d.). Structures of the clinically used pyrrole-containing hypolipidemic agents atorvastatin (LipitorR) and fluvastatin (LescolR).

- Banach, M., et al. (2022). Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection. Journal of Cachexia, Sarcopenia and Muscle, 13(6), 2735-2751.

- Gorgan, D. L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5153.

- Procopiou, P. A., et al. (1993). Inhibitors of cholesterol biosynthesis. 2. 3,5-Dihydroxy-7-(N-pyrrolyl)-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 36(23), 3658-62.

- Gorgan, D. L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.

- Hryshchuk, G., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Frontiers in Pharmacology, 13, 946313.

- Ortan, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.

- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.

- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.

- Verma, R., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Current Organic Synthesis, 21.

- ResearchGate. (2025). Synthesis, characterization and biological activity of novel pyrrole compounds.

- Al-Amiery, A. A. (2012). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Systematic Reviews in Pharmacy, 3(1), 47.

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Inhibitors of cholesterol biosynthesis. 2. 3,5-Dihydroxy-7-(N-pyrrolyl)-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. assaygenie.com [assaygenie.com]

- 19. japsonline.com [japsonline.com]

- 20. clyte.tech [clyte.tech]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. broadpharm.com [broadpharm.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 5-(1H-pyrrol-1-yl)pentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the single-crystal X-ray diffraction analysis of 5-(1H-pyrrol-1-yl)pentanoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers, outlining the critical steps from material synthesis and crystallization to data collection, structure solution, and refinement. By integrating established crystallographic principles with insights into the specific chemical nature of the target compound, this guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analysis. The protocols described herein are designed to be self-validating, promoting the highest standards of scientific integrity.

Introduction: The Rationale for Structural Elucidation

This compound is a bifunctional organic molecule featuring a terminal carboxylic acid and a pyrrole ring, connected by a flexible aliphatic chain. This unique combination of a hydrogen bond donor/acceptor group (carboxylic acid) and a π-rich aromatic system (pyrrole) suggests a propensity for forming intricate supramolecular assemblies. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for:

-

Drug Development: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and stability.[1] Elucidating the crystal structure provides the definitive fingerprint of a specific polymorph.

-

Materials Science: The supramolecular architecture, dictated by intermolecular interactions such as hydrogen bonds and π-stacking, governs the material's bulk properties.

-

Rational Drug Design: A detailed understanding of the molecule's preferred conformation and intermolecular interactions can inform the design of more potent and selective analogues.

This guide will provide the experimental and computational framework necessary to achieve a high-resolution crystal structure of this compound.

Synthesis and Purification of Starting Material

A high-purity starting material is a prerequisite for growing diffraction-quality single crystals. The synthesis of this compound can be achieved through various established synthetic routes, with the Paal-Knorr synthesis being a common method for forming the pyrrole ring.[2][3]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminopentanoic acid in glacial acetic acid.

-

Addition of Reagent: Add 2,5-hexanedione to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and FTIR.

Crystallization Strategies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The presence of a flexible alkyl chain and a polar carboxylic acid group in this compound requires a systematic screening of crystallization conditions.

Key Considerations for Crystallization:

-

Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent will dissolve the compound at an elevated temperature but lead to supersaturation upon cooling.

-

Evaporation Rate: Slow solvent evaporation is crucial for promoting the growth of a few large crystals rather than many small ones.

-

Temperature: Both slow cooling and isothermal evaporation at different temperatures should be explored.[4]

-

Purity: The presence of even minor impurities can inhibit crystal growth or lead to disordered structures.

Table 1: Recommended Crystallization Techniques

| Technique | Description | Rationale for this compound |

| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated lid to allow for the slow evaporation of the solvent. | Simple and effective for a wide range of compounds. The choice of solvent is critical. |

| Slow Cooling | A saturated solution of the compound at a higher temperature is slowly cooled to a lower temperature, inducing crystallization. | The solubility of the compound is likely to be temperature-dependent. |

| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is allowed to equilibrate with a more volatile "anti-solvent" in a sealed chamber. | Allows for fine control over the rate of supersaturation. |

| Co-crystallization | Crystallization is attempted in the presence of a second molecule (a "co-former") to form a multi-component crystal.[5] | The carboxylic acid group is an excellent hydrogen bond donor and could form robust co-crystals with complementary molecules like pyridine derivatives.[5] |

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Workflow for X-ray Diffraction Analysis

Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A preliminary unit cell is determined, followed by the collection of a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities. The data is then scaled, merged, and corrected for absorption effects.

-

Structure Solution: The space group is determined from the systematic absences in the diffraction data. The initial crystal structure is then solved using direct methods or dual-space algorithms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structure is validated using software like PLATON and submitted to a checkCIF analysis to ensure its quality and compliance with crystallographic standards.

Analysis of the Crystal Structure: What to Expect

While the actual structure is yet to be determined, we can anticipate key features based on the molecular structure of this compound.

Table 2: Expected Structural Features and Their Significance

| Feature | Description | Potential Significance |

| Carboxylic Acid Dimer | Two molecules are likely to form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. | This is a very common and robust supramolecular synthon in carboxylic acids and would likely be a primary organizing feature in the crystal packing.[4][5] |

| Conformation of the Alkyl Chain | The five-carbon chain can adopt various conformations (e.g., all-trans or gauche). | The observed conformation will be a balance between intramolecular steric effects and the optimization of intermolecular packing forces. |

| π-π Stacking | The pyrrole rings of adjacent molecules may engage in π-π stacking interactions. | These interactions, if present, would contribute significantly to the overall stability of the crystal lattice. |

| C-H···π Interactions | Hydrogen atoms on the alkyl chain or pyrrole ring may interact with the π-system of neighboring pyrrole rings. | These weaker interactions play a crucial role in fine-tuning the crystal packing. |

Conclusion

The crystal structure analysis of this compound offers valuable insights into its solid-state properties, which are essential for its potential applications in drug development and materials science. This technical guide provides a rigorous and comprehensive framework for researchers to undertake this analysis. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, and by carefully considering the anticipated structural features, a high-quality, publishable crystal structure can be obtained. The deposition of this structure in the Cambridge Structural Database (CSD) will be a valuable contribution to the scientific community.[6][7]

References

-

MDPI. (2021, September 24). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Retrieved from [Link]

-

PubMed. (2007, April 2). Variable-temperature Powder X-ray Diffraction of Aromatic Carboxylic Acid and Carboxamide Cocrystals. Retrieved from [Link]

-

CORE. (2019, November 4). CO-CRYSTALLISATION OF α,ω-DICARBOXYLIC ACIDS WITH NICOTINAMIDE AND ISONICOTINAMIDE. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Wikipedia. Crystal polymorphism. Retrieved from [Link]

-

Science. Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Retrieved from [Link]

-

ADC-Link. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. Retrieved from [Link]

-

PubChem. 5-(1H-pyrrol-3-ylsulfonylamino)pentanoic acid. Retrieved from [Link]

-

Lead Sciences. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. Retrieved from [Link]

-

Issues in Science and Technology Librarianship. Cambridge Structural Database (WebCSD). Retrieved from [Link]

-

AxisPharm. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. Retrieved from [Link]

-

CCDC. Search - Access Structures. Retrieved from [Link]

-

National Institutes of Health. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Retrieved from [Link]

-

PubChem. 5-[2-Formyl-5-(hydroxymethyl)pyrrol-1-yl]pentanoic acid. Retrieved from [Link]

-

PubChem. 5-(1H-pyrrol-2-yloxy)pentanoic acid. Retrieved from [Link]

-

PubMed. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Retrieved from [Link]

-

National Institutes of Health. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Retrieved from [Link]

- Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

Sources

- 1. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]

- 4. Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

A Predictive Analysis of the Thermal Stability and Decomposition of 5-(1H-pyrrol-1-yl)pentanoic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Thermal Stability in Drug Development

5-(1H-pyrrol-1-yl)pentanoic acid is a bifunctional molecule incorporating a pyrrole ring and a carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry and drug development, serving as potential building blocks for novel therapeutic agents. The pyrrole nucleus is a common scaffold in pharmacologically active compounds, while the pentanoic acid chain offers a versatile handle for further chemical modification or can influence the pharmacokinetic properties of a molecule.

In the journey from a promising lead compound to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates a substance's suitability for manufacturing, formulation, storage, and ultimately, its safety and efficacy. A thermally labile compound can decompose under the conditions of downstream processing or upon storage, leading to loss of potency, the formation of potentially toxic impurities, and unpredictable performance.

This technical guide provides a comprehensive predictive analysis of the thermal stability and decomposition profile of this compound. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from analogous N-substituted pyrrole derivatives and carboxylic acids to build a scientifically grounded hypothesis of its thermal behavior. We will delve into the state-of-the-art analytical techniques for assessing thermal stability, propose a plausible decomposition pathway, and offer insights into the practical implications for researchers, scientists, and drug development professionals.

Pillar I: Unveiling Thermal Behavior - A Methodological Deep Dive

The cornerstone of assessing thermal stability lies in a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature. For a comprehensive understanding of a compound like this compound, a multi-technique approach is indispensable. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in tandem to correlate mass changes with energetic events.[1][2]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This technique is fundamental for determining the temperatures at which a compound begins to decompose and the extent of mass loss at each stage.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C. A controlled heating rate is crucial for reproducible results.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) is also plotted to identify the temperatures of the maximum rates of mass loss.[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to study the intrinsic thermal stability of the molecule without the influence of oxygen, which could lead to complex and less predictable oxidative degradation pathways.[5]

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates offer better resolution of closely occurring events.

-

Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.

Differential Scanning Calorimetry (DSC): Monitoring Energy Changes

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] It provides invaluable information on phase transitions such as melting, crystallization, and glass transitions, as well as the enthalpy changes associated with decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature beyond its expected decomposition.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) peaks. The onset temperature of a peak indicates the beginning of a thermal event, and the area under the peak corresponds to the enthalpy change.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: Sealing the pans prevents the loss of volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal events occurring within the sample.

-

Reference Pan: The use of an identical empty pan as a reference allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events specific to the sample.

Evolved Gas Analysis (EGA): Identifying Decomposition Products

To elucidate the decomposition mechanism, it is crucial to identify the gaseous products evolved during thermolysis. This is achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[7] This provides real-time information on the chemical nature of the off-gases as a function of temperature.

Experimental Workflow: Integrated Thermal Analysis

Caption: Integrated workflow for thermal analysis.

Pillar II: Predicted Thermal Profile of this compound

Based on the thermal behavior of structurally related compounds, a predictive thermal profile for this compound can be constructed.

Expected TGA and DSC Behavior

The TGA curve is expected to show a multi-stage decomposition process. The initial mass loss is likely to be associated with the decomposition of the carboxylic acid moiety, followed by the degradation of the pyrrole ring at higher temperatures. Studies on N-alkylpyrrole derivatives have shown decomposition onsets ranging from approximately 250 °C to over 300 °C.[8] The carboxylic acid group is also known to undergo decarboxylation at elevated temperatures.[9]

The DSC thermogram would likely show an initial endothermic peak corresponding to the melting of the compound. This would be followed by one or more exothermic peaks, indicative of the energy released during the decomposition of the molecule. The temperatures of these exothermic events should correlate with the mass loss steps observed in the TGA curve.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted thermal events for this compound, based on literature values for analogous compounds.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation | Reference Analogs |

| Melting | 150 - 200 | DSC | Sharp endothermic peak | N-substituted pyrroles, Carboxylic acids |

| Initial Decomposition (Decarboxylation) | 220 - 280 | TGA/DSC | Mass loss (~27% for CO2), Exothermic peak | Carboxylic acids[9][10] |

| Pyrrole Ring Degradation | 280 - 400 | TGA/DSC | Significant mass loss, Complex exothermic peaks | N-alkylpyrroles[8] |

| Final Residue at 600°C | < 10% | TGA | Residual char | Organic compounds |

Pillar III: A Plausible Decomposition Mechanism

The decomposition of this compound is likely to be a complex process involving multiple competing pathways. Based on the pyrolysis studies of carboxylic acids and N-substituted pyrroles, a plausible mechanism can be proposed.[8][9]

-

Initial Decarboxylation: The thermal decomposition is likely initiated by the decarboxylation of the pentanoic acid side chain, releasing carbon dioxide and forming 1-butyl-1H-pyrrole. This is a common thermal degradation pathway for carboxylic acids.[9]

-

Side-Chain Fragmentation: Concurrently, or at slightly higher temperatures, fragmentation of the alkyl chain can occur, leading to the formation of smaller volatile hydrocarbons and pyrrole derivatives with shorter alkyl chains.

-

Pyrrole Ring Scission: At more elevated temperatures, the pyrrole ring itself will undergo cleavage. This can lead to the formation of a variety of nitrogen-containing compounds, such as nitriles (e.g., hydrogen cyanide, acetonitrile) and smaller amines, as well as various hydrocarbon fragments.[11] The exact products will depend on the specific bond dissociation energies within the heterocyclic ring and the stability of the resulting radical intermediates. Studies on the pyrolysis of N-alkylpyrrole derivatives have identified smaller aromatic compounds and alkylpyrroles as degradation products.[8]

Proposed Decomposition Pathway

Caption: Proposed decomposition pathway for this compound.

Conclusion and Implications for Drug Development

This predictive analysis, grounded in the established thermal behavior of N-substituted pyrroles and carboxylic acids, provides a robust framework for understanding the thermal stability and decomposition of this compound. The predicted onset of decomposition in the range of 220-280 °C suggests that while the compound may be suitable for standard oral dosage form manufacturing processes (e.g., blending, granulation, and compression), caution should be exercised during processes involving elevated temperatures, such as melt extrusion or spray drying.

The proposed decomposition mechanism highlights the potential for the formation of a variety of smaller, volatile molecules, including carbon dioxide, hydrocarbons, and nitrogenous compounds. The identification of these potential degradants is a critical step in the drug development process, as they must be characterized and assessed for their potential toxicity.

It is imperative that this predictive analysis be corroborated by empirical data. The experimental protocols detailed herein provide a clear roadmap for researchers to undertake a comprehensive thermal analysis of this compound. The resulting data will be invaluable for establishing safe handling and storage conditions, guiding formulation development, and ensuring the quality and safety of any potential drug product derived from this promising chemical entity.

References

-

Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Mechanism of Pyrolysis of Ester of Carboxylic Acid. (2025, August 3). Filo. Retrieved January 14, 2026, from [Link]

-

Thermal Behavior Analysis of Two Synthesized Flavor Precursors of N‐alkylpyrrole Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chapter 19 Pyrolysis of Various Derivatives of Carboxylic Acids. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved January 14, 2026, from [Link]

-

THE PYROLYSIS OF CALCIUM SALTS OF CARBOXYLIC ACIDS. (n.d.). Canadian Science Publishing. Retrieved January 14, 2026, from [Link]

-